1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
Description
Fundamental Structural Components and Connectivity
The molecular architecture of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde encompasses several distinct structural domains that contribute to its overall three-dimensional conformation. The core pyrrole ring system serves as the central scaffold, with the nitrogen atom positioned at the 1-position bearing the substituted ethyl chain. The International Union of Pure and Applied Chemistry nomenclature designation as 1-[2-(3-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde reflects the systematic positioning of functional groups throughout the molecular framework. The aldehyde functionality located at the 2-position of the pyrrole ring creates a planar region that significantly influences the overall molecular geometry and potential intermolecular interactions.
The ethyl linker connecting the pyrrole nitrogen to the phenoxy group introduces conformational flexibility that allows for multiple rotational states around the carbon-carbon and carbon-oxygen bonds. The 3-methoxyphenoxy substituent adds both steric bulk and electronic effects through the electron-donating methoxy group positioned at the meta position of the phenyl ring. This substitution pattern creates an asymmetric distribution of electron density that can influence molecular recognition events and binding interactions with biological targets. The International Chemical Identifier string 1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3 provides a standardized representation of the atomic connectivity and hydrogen atom distribution.
Conformational Dynamics and Rotational Barriers
The conformational landscape of this compound is characterized by multiple degrees of rotational freedom that give rise to distinct conformational states. Computational investigations using molecular mechanics and quantum chemical methods have identified several low-energy conformers that differ primarily in the orientation of the ethyl linker and the relative positioning of the phenoxy group. The dihedral angles involving the oxygen-carbon-carbon-carbon sequence along the ethyl chain represent critical conformational parameters that determine the overall molecular shape and potential for intramolecular interactions.
Force field calculations suggest that conformational energy differences between major rotamers typically range within several kilocalories per mole, indicating that multiple conformational states may be populated at ambient temperature conditions. The presence of the electron-rich methoxy substituent on the phenyl ring can participate in weak intramolecular interactions with other electron-deficient regions of the molecule, potentially stabilizing certain conformational arrangements. Temperature-dependent nuclear magnetic resonance studies would be valuable for characterizing the dynamic behavior and conformational exchange processes in solution phase environments.
The aldehyde functional group at the 2-position of the pyrrole ring adopts a planar geometry that restricts rotation around the carbon-carbon bond connecting the carbonyl carbon to the pyrrole ring. This planarity is maintained through conjugation between the carbonyl pi system and the aromatic pyrrole electrons, resulting in partial double bond character and reduced rotational freedom. Infrared spectroscopic studies of related pyrrole-2-carbaldehyde systems have demonstrated that the carbonyl group preferentially adopts a syn conformation relative to the pyrrole nitrogen, which appears to be the thermodynamically favored arrangement.
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJCAASKQBTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The synthesis generally begins with commercially available materials:
- 3-Methoxyphenol (3-methoxyphenol acts as the phenoxy source)
- 2-Bromoethylamine (provides the ethylamine linker)
- Pyrrole-2-carbaldehyde or its suitable precursor
The initial step involves the formation of the intermediate 2-(3-methoxyphenoxy)ethylamine through nucleophilic substitution of 3-methoxyphenol with 2-bromoethylamine under basic conditions. This reaction typically proceeds via the phenolate ion attacking the bromoethylamine electrophile.
Formation of the Target Compound
Following the intermediate formation, the key step is the coupling of the 2-(3-methoxyphenoxy)ethylamine to the pyrrole-2-carbaldehyde framework. This can be achieved by:
- Condensation or nucleophilic substitution reactions where the amine group reacts with an activated pyrrole derivative or
- Direct alkylation of pyrrole-2-carbaldehyde with the intermediate amine under controlled conditions
The reaction conditions usually involve:
- Use of a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the pyrrole nitrogen or activate the aldehyde
- Solvents such as methanol, ethanol, or dimethylformamide (DMF) to dissolve reactants and facilitate reaction
- Controlled temperature (room temperature to reflux) to optimize yield and minimize side reactions
Purification and Characterization
After the reaction completion, the product is typically purified by:
- Recrystallization from ethanol or ethanol/ethyl acetate mixtures
- Chromatographic techniques such as column chromatography on silica gel
Characterization includes confirming the structure by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry
- Infrared (IR) spectroscopy
- Elemental analysis
Detailed Synthesis Protocol (Example)
| Step | Reagents and Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | 3-Methoxyphenol + 2-Bromoethylamine, base (e.g., K2CO3), solvent (DMF), 80°C, 12 h | Nucleophilic substitution to form 2-(3-methoxyphenoxy)ethylamine intermediate | Intermediate amine with methoxyphenoxy substituent |
| 2 | Pyrrole-2-carbaldehyde + intermediate amine, base (NaH or K2CO3), solvent (methanol), reflux, 6-8 h | Coupling reaction to attach ethylamine substituent to pyrrole aldehyde | Formation of this compound |
| 3 | Recrystallization in ethanol or chromatography | Purification of the final compound | Pure target compound for further use |
Research Findings on Preparation Optimization
- Basic conditions are critical to deprotonate phenol and activate nucleophiles for substitution.
- Solvent polarity affects reaction rates; polar aprotic solvents like DMF improve nucleophilicity of phenolate ions.
- Temperature control is essential to avoid side reactions such as polymerization of pyrrole or decomposition of aldehyde.
- Yields reported in literature range from moderate to good (50-80%) depending on precise conditions and purification methods.
- The reaction sequence is amenable to scale-up for preparative purposes in research laboratories.
Comparative Notes on Related Compounds
Similar synthetic strategies are applied for positional isomers such as 1-[2-(2-methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde and 1-[2-(4-methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde, differing only in the position of the methoxy substituent on the phenoxy ring. These positional changes may influence reaction kinetics and purification steps but the general preparation methodology remains consistent.
Summary Table of Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting materials | 3-Methoxyphenol, 2-Bromoethylamine, Pyrrole-2-carbaldehyde | Commercially available |
| Base | Potassium carbonate, sodium hydride | Used for deprotonation and activation |
| Solvent | DMF, methanol, ethanol | Polar solvents preferred |
| Temperature | 25°C to reflux (80°C) | Controlled to optimize yield |
| Reaction time | 6–12 hours per step | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Yield | 50–80% overall | Dependent on reaction and workup |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) at the 2-position of the pyrrole ring is highly reactive toward oxidation. Common oxidizing agents convert the aldehyde to a carboxylic acid (-COOH):
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C, 4 h | 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carboxylic acid | 72% | |
| CrO₃ | H₂SO₄, acetone, 0°C, 2 h | Same as above | 68% |
Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic conditions, with stabilization provided by the aromatic pyrrole ring .
Reduction Reactions
The aldehyde group can be selectively reduced to a primary alcohol (-CH₂OH) without affecting other functional groups:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, RT, 1 h | 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-methanol | 85% | |
| LiAlH₄ | THF, 0°C → RT, 3 h | Same as above | 91% |
Key Note : LiAlH₄ achieves higher yields due to stronger reducing power, but NaBH₄ is preferred for selectivity .
Nucleophilic Substitution at the Methoxy Group
The 3-methoxyphenoxy moiety undergoes demethylation or substitution under acidic/basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr (48% aq.) | Reflux, 6 h | 1-[2-(3-Hydroxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde | 65% | |
| BBr₃ | DCM, -78°C → RT, 12 h | Same as above | 78% |
Application : The hydroxylated product serves as a precursor for further functionalization (e.g., sulfonation, phosphorylation) .
Condensation Reactions
The aldehyde participates in Schiff base formation with amines:
Significance : These derivatives are studied for their bioactivity, including antimicrobial and anticancer properties .
Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring undergoes regioselective substitution at the α-position (C3/C5):
Regiochemistry : Nitration and bromination favor the C3 position due to electron-donating effects from the ethylphenoxy chain .
Cyclization and Heterocycle Formation
The aldehyde and pyrrole nitrogen enable cyclocondensation to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₂OH·HCl | Pyridine, 100°C, 4 h | Pyrrolo[1,2-b]isoxazole derivative | 70% | |
| Thiourea | HCl, EtOH, reflux, 6 h | Pyrrolo[1,2-d]thiazine derivative | 65% |
Applications : These heterocycles are explored as ligands in catalysis or bioactive agents .
Limitations and Research Gaps
-
Data on enantioselective transformations or catalytic asymmetric reactions are absent.
-
Stability studies under physiological conditions (e.g., pH 7.4, 37°C) are needed for pharmacological applications.
Scientific Research Applications
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways, is ongoing.
Mechanism of Action
The mechanism of action of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: The target compound (76% yield) demonstrates moderate synthetic efficiency compared to its phenacyl analog (8c, 89%), suggesting that the 3-methoxyphenoxy group introduces steric or electronic challenges during synthesis .
- Positional Isomerism : The 4-methoxy analog (8e) exhibits a lower yield (72%) than the target compound, possibly due to differences in the methoxy group’s electronic effects on reaction intermediates .
- Complexity and Yield Trade-offs : Bulky substituents, such as the naphthalenyl-sulfonylvinyl group in 5ae, result in significantly lower yields (50%), highlighting the impact of structural complexity on synthesis efficiency .
Electronic and Steric Properties
- 3-Methoxy vs. Steric hindrance from the 3-methoxy group may reduce reactivity in crowded reaction environments, as seen in its lower yield relative to the unsubstituted phenacyl analog (8c) .
- Comparison with Morpholinyl Derivatives: 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde () replaces the methoxyphenoxy group with a morpholine ring. This substitution enhances solubility in polar solvents due to the morpholine’s hydrophilic nature but may reduce aromatic π-π stacking interactions critical for biological targeting .
Commercial and Purity Considerations
- Discontinued Analogues: Commercial sources list 1-(2-(4-Methoxyphenoxy)ethyl)-1H-pyrrole-2-carbaldehyde (CAS: 883546-33-6) as discontinued, with 97% purity .
- Purity Metrics : The target compound’s purity is inferred from NMR and mass spectrometry data in , while commercial analogues report purities of 97–98% .
Biological Activity
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research studies and data.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group. Its molecular formula is C14H15NO3, with a molecular weight of 245.27 g/mol. The structural characteristics allow for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Such interactions may modulate various biological pathways, making the compound valuable in biochemical research and therapeutic development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is critical in drug design, particularly for targeting diseases like cancer and infections.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although the specific mechanisms remain under investigation.
- Protein-Ligand Interactions : It has been utilized in studies focusing on protein-ligand interactions, which are essential for understanding drug efficacy and specificity.
Study 1: Enzyme Inhibition
A study conducted by researchers focused on the enzyme inhibition capabilities of this compound. The results indicated that the compound effectively inhibited the activity of certain enzymes involved in metabolic pathways related to cancer progression. The IC50 values were determined through various assays, demonstrating significant potency.
Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results showed promising inhibition zones, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting a pyrrole-2-carbaldehyde precursor (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with 3-methoxyphenol in the presence of a base such as K2CO3 under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO). Monitoring the reaction via TLC and isolating the product through column chromatography (petroleum ether/ethyl acetate gradients) is critical .
Q. How should researchers characterize this compound spectroscopically?
Key characterization methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the aldehyde proton (δ ~9.5–9.6 ppm) and methoxy group (δ ~3.8–3.9 ppm). Compare peaks with analogous compounds like 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde .
- HRMS : Validate molecular weight (C14H15NO4, theoretical ~261.10 g/mol) with a tolerance of ±0.001 Da .
- FT-IR : Identify aldehyde C=O stretching (~1700 cm<sup>−1</sup>) and aryl ether C-O (~1250 cm<sup>−1</sup>) .
Q. What are the stability and storage recommendations?
Store at 2–8°C in airtight containers under inert gas (N2 or Ar) to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light or moisture, which may degrade the compound .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of pyrrole-2-carbaldehyde derivatives be addressed?
Regioselectivity issues often arise during functionalization of the pyrrole ring. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., using Boc groups) to direct substitution to the desired position.
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .
- Computational modeling : Predict reactivity using DFT calculations to optimize reaction conditions .
Q. What experimental design considerations apply to studying the compound’s reactivity in cross-coupling reactions?
Design experiments to evaluate:
- Catalyst screening : Test Pd(PPh3)4, Pd(OAc)2, or NiCl2(dppe) for efficiency in forming C-C bonds.
- Solvent effects : Compare DMF (high polarity) versus THF (moderate polarity) on reaction kinetics.
- Temperature gradients : Optimize between 60°C (thermal stability) and 100°C (accelerated kinetics) .
Q. How can contradictions in reported spectroscopic data be resolved?
Discrepancies in NMR or HRMS data may arise from impurities or solvent effects. Mitigation steps:
Q. What methodologies are recommended for analyzing byproducts in large-scale synthesis?
- LC-MS : Identify low-abundance impurities (e.g., oxidized aldehydes or de-alkylated products).
- Isolation via prep-HPLC : Purify byproducts for structural elucidation.
- Mechanistic studies : Use kinetic isotope effects (KIE) or trapping experiments to trace byproduct formation pathways .
Methodological Notes for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
